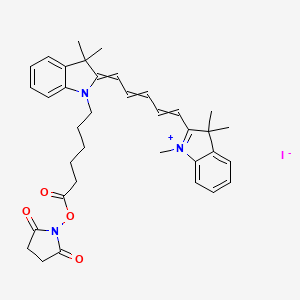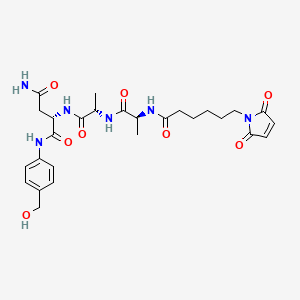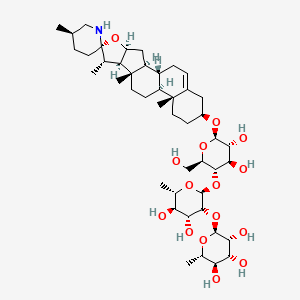
Z-IETD-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-IETD-pNA, also known as Z-Ile-Glu-Thr-Asp-pNA, is a colorimetric substrate for caspase-8 and granzyme B. It is widely used in biochemical assays to measure the activity of these enzymes. The compound is hydrolyzed by caspase-8 to release p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-IETD-pNA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids (isoleucine, glutamic acid, threonine, and aspartic acid) to a solid support, followed by the attachment of the p-nitroaniline group. The benzyloxycarbonyl (Z) group is used as a protecting group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Z-IETD-pNA primarily undergoes hydrolysis reactions catalyzed by caspase-8 and granzyme B. The hydrolysis results in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
Reagents: Caspase-8, granzyme B, buffer solutions.
Conditions: The reactions are typically carried out at physiological pH (7.4) and temperature (37°C). .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a yellow compound that absorbs light at 405 nm .
Scientific Research Applications
Z-IETD-pNA is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Some of its applications include:
Apoptosis Studies: Used to measure caspase-8 activity in apoptosis assays
Cancer Research: Employed in studies investigating the role of caspase-8 in cancer cell apoptosis
Drug Screening: Utilized in high-throughput screening assays to identify potential inhibitors of caspase-8
Immunology: Used to study the role of granzyme B in immune cell-mediated cytotoxicity
Mechanism of Action
Z-IETD-pNA exerts its effects by serving as a substrate for caspase-8 and granzyme B. Upon hydrolysis by these enzymes, the compound releases p-nitroaniline, which can be quantified to measure enzyme activity. The molecular targets of this compound are the active sites of caspase-8 and granzyme B .
Comparison with Similar Compounds
Similar Compounds
Z-DEVD-pNA: A substrate for caspase-3.
Z-LEHD-pNA: A substrate for caspase-9.
Ac-IETD-CHO: A caspase-8 inhibitor.
Uniqueness
Z-IETD-pNA is unique in its specificity for caspase-8 and granzyme B, making it a valuable tool for studying these enzymes. Its colorimetric properties allow for easy quantification of enzyme activity, which is not always possible with other substrates .
Properties
Molecular Formula |
C33H42N6O13 |
|---|---|
Molecular Weight |
730.7 g/mol |
IUPAC Name |
5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44) |
InChI Key |
SGGFNVIWEQWDEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)






![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)

